2-(2-methoxyphenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide

Description

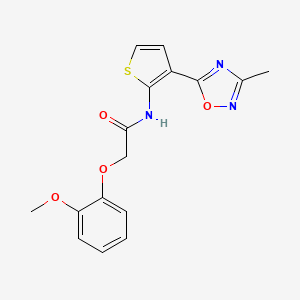

2-(2-Methoxyphenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide (molecular formula: C₁₉H₁₉N₃O₄, molecular weight: 353.37 g/mol) is a heterocyclic acetamide derivative featuring a thiophene core substituted with a 3-methyl-1,2,4-oxadiazole moiety and an acetamide side chain linked to a 2-methoxyphenoxy group . This compound combines aromatic (thiophene, methoxyphenoxy) and heterocyclic (1,2,4-oxadiazole) components, which are commonly associated with enhanced bioactivity and metabolic stability in medicinal chemistry.

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-10-17-15(23-19-10)11-7-8-24-16(11)18-14(20)9-22-13-6-4-3-5-12(13)21-2/h3-8H,9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDBKJYWCXAFIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)COC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the thiophene ring: This step often involves coupling reactions such as Suzuki or Stille coupling.

Attachment of the methoxyphenoxy group: This can be done through nucleophilic substitution reactions.

Formation of the acetamide linkage: This is usually achieved by reacting an amine with an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

Use of catalysts: To increase the reaction rate and selectivity.

Control of temperature and pressure: To ensure optimal reaction conditions.

Purification techniques: Such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can lead to sulfoxides or sulfones.

Reduction: Can produce amines or alcohols.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor binding: It may bind to specific receptors, modulating cellular responses.

Signal transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Structural Differences and Implications

Substituent Effects: The 2-methoxyphenoxy group in the target compound may improve solubility compared to non-polar analogs like the p-tolyl group in ’s cephalosporin .

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, particularly its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 389.4 g/mol. The structure features a methoxyphenoxy group and an oxadiazole ring, which are known to influence biological activity.

Research indicates that compounds containing oxadiazole and thiophene moieties often exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. The specific mechanisms through which this compound exerts its effects may involve modulation of enzyme activity or interaction with cellular receptors.

Antimicrobial Activity

A study conducted on similar oxadiazole derivatives demonstrated their effectiveness against Mycobacterium tuberculosis (Mtb). The compound exhibited a minimum inhibitory concentration (MIC) of 0.25 µg/mL against Mtb strains, indicating potent antibacterial properties .

Anti-inflammatory Effects

Compounds with methoxyphenolic structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests that our compound may also possess anti-inflammatory properties through COX inhibition .

Cytotoxicity Studies

Cytotoxicity assessments revealed that the compound can induce cell death in certain cancer cell lines. For instance, derivatives of similar structures have shown IC50 values in the low micromolar range against various tumor cell lines .

Case Study 1: Anti-tubercular Activity

In a controlled study involving various oxadiazole derivatives, one compound showed an IC50 value of 0.045 µg/mL against Mtb, demonstrating the potential for developing effective treatments for tuberculosis using similar scaffolds .

Case Study 2: Inhibition of COX Enzymes

Another study focused on the relationship between the structure of methoxyphenols and their ability to inhibit COX enzymes. The findings suggested that modifications to the phenolic structure could enhance inhibitory activity, supporting the hypothesis that our compound could similarly affect COX pathways .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.